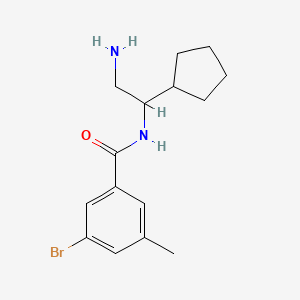
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide, also known as BRL-15572, is a compound that has been widely studied in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide is a selective antagonist of the neuropeptide Y2 receptor (NPY2R), which is involved in the regulation of anxiety, mood, and addiction. By blocking the NPY2R, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide may reduce the release of stress hormones and increase the activity of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide can reduce anxiety-like behavior in rodents, as well as improve depressive symptoms. It may also reduce drug-seeking behavior in addiction models. In addition, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide in lab experiments is its selectivity for the NPY2R, which reduces the potential for off-target effects. However, one limitation is that the compound has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. One area of interest is its potential use in the treatment of substance use disorders, particularly in combination with other therapies such as cognitive-behavioral therapy. Another area of research is the development of more potent and selective NPY2R antagonists based on the structure of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Méthodes De Synthèse
The synthesis of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with cyclopentylamine and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with 2-aminoethyl-1-cyclopentanol and DMF to yield N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Applications De Recherche Scientifique
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also be effective in reducing drug-seeking behavior in addiction.
Propriétés
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMANDDSBYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)






![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)